5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 223745-04-8
VCID: VC16267095
InChI: InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13)
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

CAS No.: 223745-04-8

Cat. No.: VC16267095

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one - 223745-04-8

Specification

CAS No. 223745-04-8
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 6-amino-3-ethyl-1H-benzimidazol-2-one
Standard InChI InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13)
Standard InChI Key OLSHHFCQRNBAAK-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)N)NC1=O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one, reflects its core structure: a benzimidazole ring system fused with a ketone oxygen at position 2 and an ethyl group at position 1. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₁N₃OPubChem
Molecular Weight177.21 g/molCalculated
Canonical SMILESCCn1c2ccc(N)cc2nc(=O)[nH]1PubChem
InChI KeyFVWOUKPSXCSMEN-UHFFFAOYSA-NPubChem

The ethyl group enhances lipophilicity compared to non-alkylated benzimidazoles, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Synthetic Methodologies

While no direct synthesis protocols for this compound are documented in the provided sources, established routes for analogous benzimidazoles suggest feasible pathways:

Condensation Reactions

Benzimidazoles are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 5-amino-1-ethyl variants, a plausible route involves:

  • Ethylation: Introducing the ethyl group via alkylation of 5-nitro-1H-benzimidazol-2(3H)-one using ethyl halides under basic conditions.

  • Reduction: Reducing the nitro group to an amine using catalytic hydrogenation or sodium dithionite.

Industrial Scalability

Continuous-flow reactors and immobilized catalysts could optimize yield and purity for large-scale production, as demonstrated in benzimidazole manufacturing.

Hypothesized Biological Activities

Benzimidazoles exhibit broad bioactivity due to their structural mimicry of purine bases. While direct data on this compound is absent, inferences from analogs suggest:

Anticancer Mechanisms

Benzimidazoles inhibit tubulin polymerization and topoisomerase activity. The ethyl substitution might stabilize interactions with hydrophobic enzyme pockets, as seen in derivatives with IC₅₀ values <10 μM in leukemia cell lines.

Metabolic Enzyme Modulation

α-Glucosidase and tyrosine kinase inhibition are common among amino-substituted benzimidazoles. Molecular docking studies predict that the ethyl group could enhance binding affinity to allosteric sites.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity Profile
5-Amino-1H-benzimidazol-2-oneLacks ethyl groupModerate antimicrobial activity
1-Methyl derivativesShorter alkyl chainLower metabolic stability
Nitro-substituted analogsElectron-withdrawing groupsEnhanced enzyme inhibition

The ethyl group in 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one likely balances solubility and target engagement, a critical factor in drug design.

Challenges and Research Gaps

  • Synthetic Optimization: Yield improvements for the ethylated intermediate remain unexplored.

  • In Vivo Toxicology: No data exists on acute/chronic toxicity profiles.

  • Target Specificity: Computational studies are needed to predict off-target effects.

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